molecular formula C23H22N4O B2796958 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide CAS No. 862810-52-4

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide

Cat. No. B2796958
CAS RN: 862810-52-4
M. Wt: 370.456
InChI Key: GVNNMMIUKVOGCQ-UHFFFAOYSA-N
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Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is related to the class of organic compounds known as alpha amino acid amides . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . Another method involves the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The exact structure of the compound can be determined using two-dimensional homonuclear (1H-1H COSY) and heteronuclear correlation analyses (1H–13C HSQC and HMBC) .


Chemical Reactions Analysis

The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives, such as this compound, against mild steel corrosion in 1 mol L−1 HCl solution has been studied . The compounds showed outstanding inhibition performance, behaving as mixed-type inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide has a yield of 68%, appears as a white powder, and has a melting point of 160–164°C. Its IR spectrum is as follows: ν, cm−1: 3440 (O–H), 3290 (N–H), 1664 (C=O), 1585 (C=N), 1286 (C–F) .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridinones

This compound is used in the synthesis of imidazo[1,2-a]pyridinones . The process involves a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor . This novel protocol features extremely mild conditions, broad substrate scope, and high reaction efficiency .

Pharmaceutical Applications

Some imidazo[1,2-a]pyridinone compounds, which can be synthesized using this compound, can be used as drugs to treat various conditions . These include gastric ulcers, diabetes, and psychosis . They are especially useful in the treatment of tumors .

Organic Synthesis

The compound is used in modern organic synthesis . Rapid and efficient assembly of ring-containing structures has become an important synthesis method in modern organic synthesis as they are widespread in biologically active molecules and natural products .

Radical Cascade Sequences

The compound is used in radical cascade sequences for ring-forming transformations . These deliver targeted molecular assemblies . Among various synthetic approaches, relay processes mediated by radical 1,n-hydrogen atom transfer (1,n-HAT, n = 5 or 6) displayed a diversity of synthetic tools to assemble cyclic structural scaffolds with remarkable features .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, which can be synthesized using this compound, have great potential in several research areas . One of these is the field of optoelectronic devices .

Sensors

Another application of imidazo[1,2-a]pyridine derivatives is in the development of sensors . These sensors can be used in various technological applications .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives are also used in the development of anti-cancer drugs . These drugs can be used in the treatment of various types of cancer .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives are used as emitters for confocal microscopy and imaging . This makes them useful in various scientific and medical research applications .

Future Directions

The future directions for this compound could involve further exploration of its anticancer activity, as well as its potential use as a corrosion inhibitor . Additionally, developing convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNNMMIUKVOGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide

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